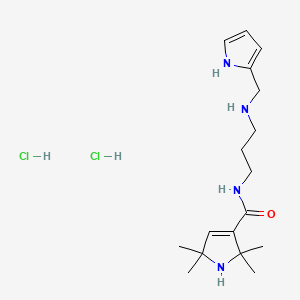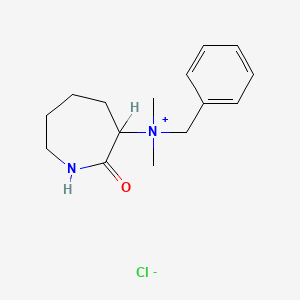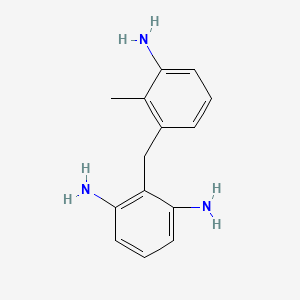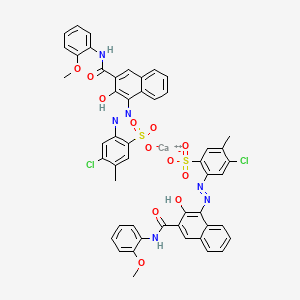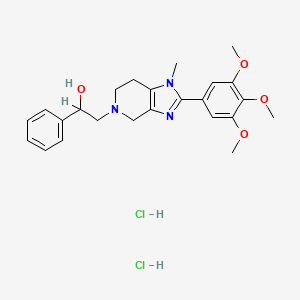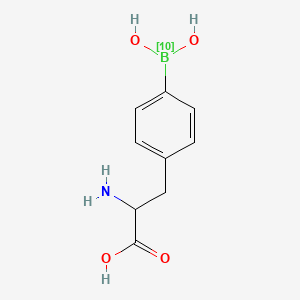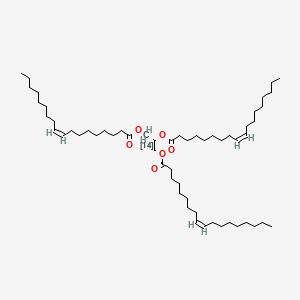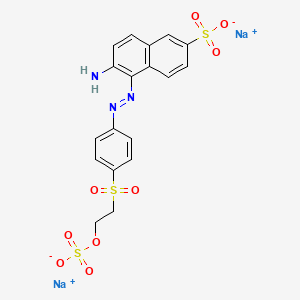
6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is a synthetic organic compound primarily used as a dye. It is known for its vibrant red or purple color and high water solubility . This compound is widely utilized in the textile industry and dye research.
Preparation Methods
The synthesis of 6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves the reaction of naphthalene-2-sulphonic acid with acetylaminophenylthiol, sodium hydroxide, and sulfuric acid under controlled conditions . The industrial production methods are similar, often involving large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt has several scientific research applications:
Chemistry: Used as a dye in various chemical experiments and analyses.
Biology: Employed in staining techniques to visualize biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific substrates, altering their color. The molecular targets and pathways involved include interactions with various functional groups in the substrates, leading to changes in their optical properties .
Comparison with Similar Compounds
Compared to other similar compounds, 6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its high water solubility and vibrant color. Similar compounds include:
- 7-Acetamido-4-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid .
- 4-Methyl-2,6-bis((2-(sulphooxy)ethyl)amino)-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)nicotinonitrile, sodium salt .
These compounds share similar structural features but differ in their specific functional groups and properties.
Properties
CAS No. |
94158-89-1 |
|---|---|
Molecular Formula |
C18H15N3Na2O9S3 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
disodium;6-amino-5-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H17N3O9S3.2Na/c19-17-8-1-12-11-15(32(24,25)26)6-7-16(12)18(17)21-20-13-2-4-14(5-3-13)31(22,23)10-9-30-33(27,28)29;;/h1-8,11H,9-10,19H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
RFSWUILVAUWEBD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)

